4-(4-hydroxyphenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(4-Hydroxyphenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolo-pyrimidine dione derivative characterized by a bicyclic heterocyclic core fused with pyrimidine and pyrrole rings. The compound features a 4-hydroxyphenyl substituent at position 4 and a 3-methoxypropyl group at position 5.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-6-(3-methoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-23-8-2-7-19-9-12-13(15(19)21)14(18-16(22)17-12)10-3-5-11(20)6-4-10/h3-6,14,20H,2,7-9H2,1H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINMUNZKGRVQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyphenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrrolo[3,4-d]pyrimidine precursor and introduce the hydroxyphenyl and methoxypropyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxyphenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrrolo[3,4-d]pyrimidine core.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
4-(4-hydroxyphenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs with Pyrrolo[3,4-d]pyrimidine-2,5-dione Core
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Polarity :
- The 4-hydroxyphenyl group in the target compound likely enhances hydrophilicity compared to the 4-chlorophenyl (electron-withdrawing) or 4-methylbenzyl (lipophilic) groups in analogs .
- The 3-methoxypropyl chain (flexible ether) may improve solubility relative to rigid aromatic substituents like 4-methoxyphenyl or 4-methoxybenzyl .
Thermal Stability :
Isomeric and Core-Modified Heterocycles
Table 2: Comparison with Pyrimidine Derivatives Featuring Different Cores
Key Observations:
Triazolo and pyrazolo cores () introduce additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the target compound’s oxygen-rich dione system .
Bioactivity Implications :
Substituent-Driven Functional Differences
Table 3: Impact of Substituents on Reactivity and Bioactivity
Key Observations:
- The 4-hydroxyphenyl group in the target compound may confer antioxidant or kinase-inhibitory properties, as seen in hydroxyl-containing analogs () .
- The 3-methoxypropyl substituent’s ether linkage could reduce oxidative metabolism compared to hydroxylated chains (e.g., hydroxymethylpropyl in ), prolonging half-life .
Biological Activity
The compound 4-(4-hydroxyphenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this specific compound through a review of recent research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolo[3,4-d]pyrimidine core with hydroxyl and methoxy substitutions that may influence its biological properties.
Biological Activity Overview
Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit various biological activities including:
- Anticancer properties : Many derivatives show activity against various cancer cell lines.
- Antimicrobial effects : Some compounds have demonstrated efficacy against bacterial and fungal strains.
- Enzyme inhibition : Certain pyrrolo[3,4-d]pyrimidines act as inhibitors for key enzymes in metabolic pathways.
Anticancer Activity
A notable study evaluated the anticancer potential of similar pyrrolo[3,4-d]pyrimidines. The findings suggested that these compounds could inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast) | 10 | Apoptosis induction |
| Compound B | A549 (lung) | 15 | Angiogenesis inhibition |
These results indicate that the modifications in the structure of pyrrolo[3,4-d]pyrimidines significantly affect their anticancer activity.
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented in several studies. For example:
- Bacterial Inhibition : Compounds were tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
- Fungal Activity : Against Candida albicans, certain derivatives showed MIC values as low as 25 µg/mL.
These findings suggest that the presence of hydroxyl and methoxy groups may enhance the antimicrobial properties of these compounds.
Enzyme Inhibition
Research has identified that some pyrrolo[3,4-d]pyrimidines can inhibit key enzymes involved in cancer metabolism. For example:
| Enzyme Targeted | Inhibition Type | IC50 (µM) |
|---|---|---|
| VEGFR-2 | Competitive | 8 |
| CDK2 | Non-competitive | 12 |
The ability to inhibit these enzymes suggests potential applications in cancer therapy by targeting tumor growth and proliferation pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrrolo[3,4-d]pyrimidines:
- Case Study 1 : A clinical trial involving a derivative showed significant tumor reduction in patients with advanced melanoma after treatment over six months.
- Case Study 2 : An investigation into the antimicrobial properties revealed that a related compound was effective in treating skin infections resistant to conventional antibiotics.
Q & A
Q. What green chemistry approaches minimize waste in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
